2-(Difluoromethyl)thiophene
Overview
Description
2-(Difluoromethyl)thiophene is an organic compound characterized by the presence of a thiophene ring substituted with a difluoromethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of thiophene-2-carbaldehyde with diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product by treatment with water and sodium bicarbonate .
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)thiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides.
Major Products: The major products formed from these reactions include difluoromethyl-substituted thiophene derivatives, sulfoxides, sulfones, and various substituted thiophenes .
Scientific Research Applications
2-(Difluoromethyl)thiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals due to its ability to modulate biological activity.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)thiophene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
2-(Trifluoromethyl)thiophene: Similar in structure but with a trifluoromethyl group, it exhibits different reactivity and applications.
2-(Chloromethyl)thiophene: Contains a chloromethyl group, leading to distinct chemical properties and uses.
Thiophene-2-carbaldehyde: A precursor in the synthesis of various thiophene derivatives.
Uniqueness: 2-(Difluoromethyl)thiophene is unique due to the presence of the difluoromethyl group, which imparts specific electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(difluoromethyl)thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2S/c6-5(7)4-2-1-3-8-4/h1-3,5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDSDYKMADXYRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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